3-Bromo-5-(trifluoromethoxy)cinnamic acid
Overview
Description
3-Bromo-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number 1092460-68-8 . It has a molecular weight of 311.06 . The IUPAC name for this compound is (2E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(trifluoromethoxy)cinnamic acid is 1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-(trifluoromethoxy)cinnamic acid is a solid powder at ambient temperature .Scientific Research Applications
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Antioxidant Studies
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Treatment of Dysproliferative Diseases
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Bromination of Cinnamic Acid
- There is a documented experiment aiming at the preparation of the 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid by bromine addition . The cinnamic acid is soluble in dichloromethane at room temperature and thus before the bromine addition the reaction vessel holds a colourless solution . The bromine solution is intensively red-coloured and since the addition reaction is relatively fast at this temperature, the reaction evolution can be followed by the progressively disappearance of the red colour .
Safety And Hazards
properties
IUPAC Name |
(E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPGFWRUNQUGF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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